molecular formula C13H16O3 B1678092 Precocene II CAS No. 644-06-4

Precocene II

Cat. No.: B1678092
CAS No.: 644-06-4
M. Wt: 220.26 g/mol
InChI Key: PTIDGSWTMLSGAH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Precocene II, a constituent of essential oils, primarily targets the Voltage-Dependent Anion Channel (VDAC), a mitochondrial outer membrane protein . This compound also shows anti-juvenile hormone activity in insects and inhibits trichothecene production in fungi .

Mode of Action

This compound interacts with its target, the Voltage-Dependent Anion Channel, by binding to it . This binding leads to an increase in the superoxide level in mitochondria as well as the amount of oxidized mitochondrial proteins . This interaction results in the inhibition of trichothecene production .

Biochemical Pathways

The binding of this compound to the Voltage-Dependent Anion Channel affects the biochemical pathways related to trichothecene production . It leads to an increase in superoxide levels in mitochondria, which in turn suppresses the expression levels of ATPCL and TRI6, key enzymes in the trichothecene biosynthesis pathway . This results in a decrease in the amount of acetyl-CoA, a crucial molecule for trichothecene production .

Pharmacokinetics

The pharmacokinetics of this compound involve its distribution from the hemocoel of insects to various organs such as the gut, salivary glands, synganglion, and ovaries . The radioactivity of this compound increases gradually over 48 hours after injection in the salivary glands . Most of the injected this compound remains in unchanged form .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of juvenile hormone production in insects and trichothecene production in fungi . The binding of this compound to the Voltage-Dependent Anion Channel causes high superoxide levels in mitochondria, leading to the cessation of trichothecene production .

Biochemical Analysis

Biochemical Properties

In biochemical reactions, Precocene II interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to cause a significant increase in chitinase, protease, and total carbohydrates . These interactions highlight the role of this compound in influencing biochemical processes.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to exhibit cytotoxic activity on HeLa (cervical cancer) cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and involves a series of biochemical reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Precocene II can be synthesized through various methods. One common synthetic route involves the reaction of 3-methoxyphenol with 3-methyl-2-butenal in the presence of phenylboronic acid and propanoic acid in benzene, with azeotropic removal of water . This method yields Precocene I, which can then be further modified to produce this compound.

Industrial Production Methods

Industrial production of this compound typically involves the extraction of the compound from the essential oils of Ageratum species. The extraction process includes steam distillation followed by purification steps such as chromatography to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions

Precocene II undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound for different applications.

Common Reagents and Conditions

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions involving this compound often use halogenating agents like bromine or chlorine under controlled conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as hydroxylated or halogenated compounds, which can have different biological activities and applications .

Scientific Research Applications

Comparison with Similar Compounds

Precocene II is part of a group of compounds known as chromenes. Similar compounds include:

Precocene II is unique due to its higher potency and broader range of applications compared to its analogs .

Properties

IUPAC Name

6,7-dimethoxy-2,2-dimethylchromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-13(2)6-5-9-7-11(14-3)12(15-4)8-10(9)16-13/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTIDGSWTMLSGAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=CC(=C(C=C2O1)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9060942
Record name 2H-1-Benzopyran, 6,7-dimethoxy-2,2-dimethyl-
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Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

644-06-4
Record name Precocene II
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Record name Precocene II
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Record name Precocene II
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Record name 2H-1-Benzopyran, 6,7-dimethoxy-2,2-dimethyl-
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Record name 2H-1-Benzopyran, 6,7-dimethoxy-2,2-dimethyl-
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Record name 6,7-dimethoxy-2,2-dimethyl2H-1-benzopyran
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Record name PRECOCENE II
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Synthesis routes and methods

Procedure details

In a mixture of 75 ml of tetrahydrofurane and 25 ml of ethanol 4.7 g (20 millimoles) of 6,7-dimethoxy-2,2-dimethyl-4-chromanone are dissolved, whereupon 1.5 g (40 millimoles) of sodium tetrahydro borate are added in small portions. The reaction mixture is heated to boiling for an hour, cooled to 15° C., whereupon 50 ml of 4N hydrochloric acid are added and the mixture is stirred at a temperature not exceeding 20° C. for 3 30 minutes. The two-phase layer is separated, the aqueous phase is extracted twice with 40 ml of petrol-ether (30°-40° C.) each, the organic phases are collected, washed twice with 25 ml of 5% sodium hydroxide solution and twice with 40 ml water each, dried over sodium sulfate and evaporated. The residue is crystallized from 80% methanol. Thus 4.0 g of the desired compound are obtained, yield 92%. Mp.: 46°-47° C.
[Compound]
Name
sodium tetrahydro borate
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Three
Yield
92%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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